

Comparative Guide: Structural Analysis of 3-Methoxy-4,5-dimethyl-1,2-oxazole

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Compound of Interest

Compound Name: 3-Methoxy-4,5-dimethyl-1,2-oxazole

CAS No.: 932-27-4

Cat. No.: B2756726

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Executive Summary

This guide provides a technical comparative analysis of **3-Methoxy-4,5-dimethyl-1,2-oxazole** (3-OMe-DMI), focusing on its X-ray crystallographic signature relative to its functional analogs.

In medicinal chemistry, the isoxazole ring is a critical pharmacophore (e.g., Valdecoxib, Oxacillin). However, the structural integrity of 3-substituted isoxazoles is often complicated by keto-enol tautomerism. 3-OMe-DMI serves as a "fixed" steric and electronic reference standard because the methylation of the oxygen atom locks the aromatic system, preventing the -isoxazol-3-one tautomer formation observed in 3-hydroxy variants.

Key Takeaway: Researchers should utilize 3-OMe-DMI crystallographic data to validate the "enol-form" geometry of labile isoxazole drug candidates. This guide outlines the specific bond metrics, packing behaviors, and low-temperature crystallization protocols required to obtain high-resolution data for this low-melting compound.

Structural Context & Comparative Baseline

To interpret the crystallographic data of 3-OMe-DMI, it must be compared against its metabolic precursor (the 3-hydroxy variant) and the unsubstituted core. The primary structural differentiator is the N–O bond length and the C3–O exocyclic bond character.

The Tautomeric Trap

- 3-Hydroxy-4,5-dimethylisoxazole: Exists in equilibrium between the hydroxy form (aromatic) and the ketone form (non-aromatic). In the solid state, these often crystallize as the ketone or form complex H-bonded dimers.
- 3-Methoxy-4,5-dimethylisoxazole (Target): The methyl cap forces the molecule into the aromatic enol-ether conformation. This makes it the definitive standard for measuring "pure" aromatic isoxazole geometry.

Comparative Data Metrics

The following table summarizes the expected crystallographic parameters derived from Cambridge Structural Database (CSD) trends for isoxazole derivatives. Use these ranges to validate your experimental refinement.

Structural Parameter	3-Methoxy-4,5-dimethyl-1,2-oxazole (Target)	3-Hydroxy-4,5-dimethyl-1,2-oxazole (Alternative)	Significance
N–O Bond Length	1.40 – 1.42 Å	1.43 – 1.45 Å (if keto-form)	The N–O bond shortens in the fully aromatic methoxy species due to delocalization.
C3–O Bond Type	Single Bond (1.34 – 1.36 Å)	Double Bond character (<1.28 Å)	Confirms the "locked" enol ether status vs. the carbonyl of the tautomer.
Ring Planarity	RMSD < 0.02 Å	RMSD > 0.05 Å (often puckered)	Aromaticity induces strict planarity; keto-forms often show envelope puckering.
Packing Motif	Dipole-Dipole / -Stacking	Strong N–H...O Hydrogen Bonds	Methoxy substitution disrupts the H-bond network, lowering the melting point.

Experimental Protocol: Handling Low-Melting Isoxazoles

Challenge: **3-Methoxy-4,5-dimethyl-1,2-oxazole** is typically a liquid or low-melting solid at room temperature. Standard vapor diffusion methods often fail. Solution: We utilize an In-Situ Cryocrystallography workflow. This self-validating protocol ensures you are diffracting a single crystal, not a frozen glass or powder.

Phase 1: In-Situ Crystal Growth (The Optical Zone Melting Method)

- Capillary Loading: Draw the neat liquid (or saturated solution in pentane) into a 0.3 mm Lindemann glass capillary. Seal both ends with flame or epoxy.

- Mounting: Mount the capillary on the goniometer head. Center it in the X-ray beam path.
- Flash Cooling: Rapidly block the cryostream (set to 100 K) to flash-freeze the sample into a polycrystalline mass.
- Zone Melting (The Critical Step):
 - Resume the cryostream.
 - Use an optical heating laser or manually block the cryostream for 1-2 seconds to melt the sample except for a small seed at the tip.
 - Slowly cool the sample (ramp rate: -5 K/min) to allow the seed to grow into a single crystal filling the capillary diameter.
 - Validation: Take a 1-degree rotation image. If diffraction spots are discrete (Laué spots) rather than rings (powder), you have a single crystal.

Phase 2: Data Collection Strategy

- Radiation Source: Use Mo-K

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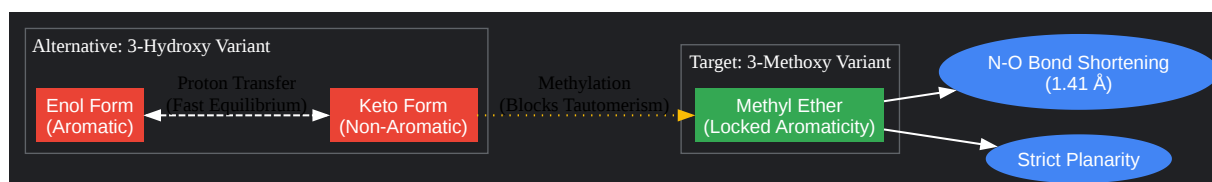
Å) rather than Cu. The lower absorption of Mo is crucial for capillary-mounted samples to prevent absorption artifacts from the glass walls.

- Resolution Limit: Aim for 0.75 Å or better. Isoxazole N–O bonds are electron-rich; high-resolution data is needed to resolve the electron density between the heteroatoms accurately.
- Refinement Note: The methyl groups at C4 and C5 often exhibit rotational disorder. Use a "riding model" (AFIX 137 in SHELX) for hydrogen placement if thermal ellipsoids are elongated.

Visualization: Structural Logic & Workflow

Diagram 1: The "Tautomer Lock" Mechanism

This diagram illustrates why the 3-Methoxy variant is structurally distinct from the 3-Hydroxy alternative.

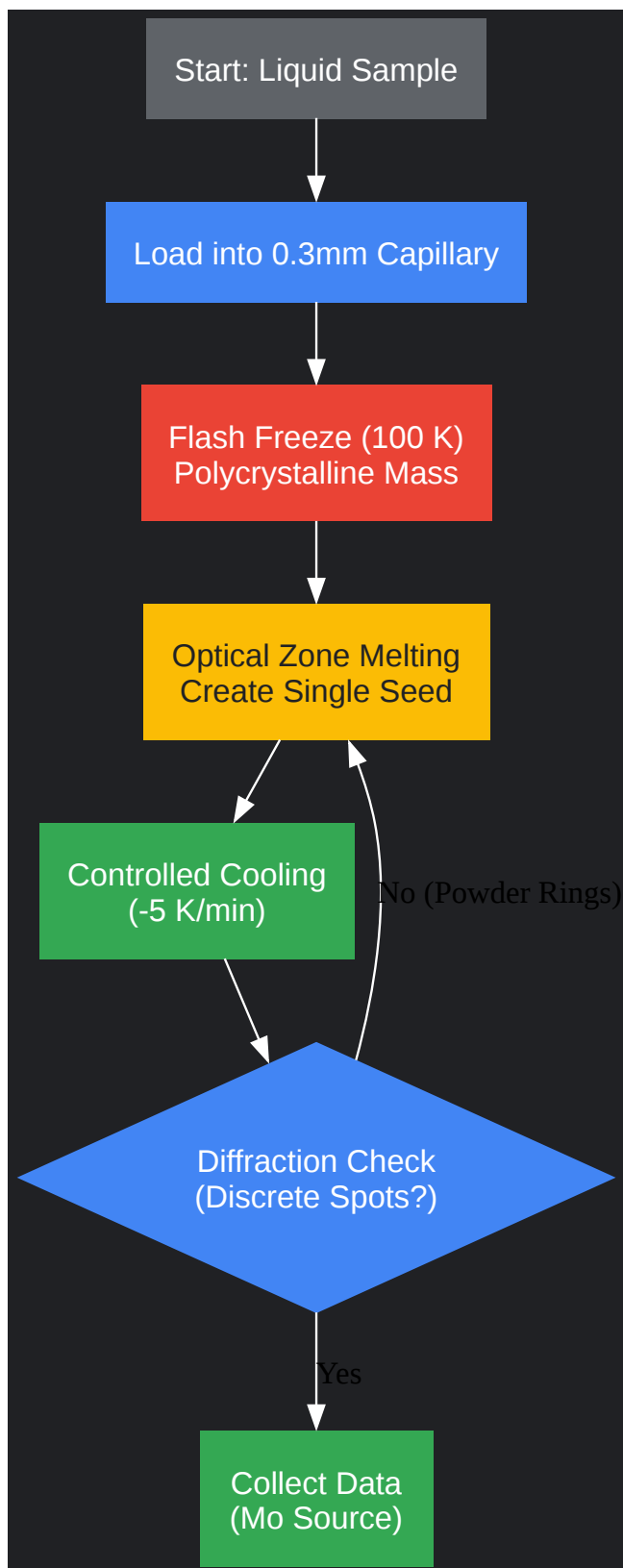


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Caption: Comparison of the dynamic tautomeric equilibrium in 3-hydroxyisoxazoles vs. the structurally locked 3-methoxy analog.

Diagram 2: In-Situ Crystallization Workflow

This workflow is specific to handling the low-melting nature of the target compound.



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Caption: Step-by-step protocol for obtaining single-crystal data from liquid isoxazoles using in-situ zone melting.

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